molecular formula C31H40Br2N2O6 B15184933 (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) CAS No. 65581-12-6

(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate)

Cat. No.: B15184933
CAS No.: 65581-12-6
M. Wt: 696.5 g/mol
InChI Key: GGAQHQKMQBMBSQ-UHFFFAOYSA-N
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Description

(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) is a complex organic compound with the molecular formula C31H40Br2N2O6 and a molecular weight of 696.47 g/mol . This compound is characterized by its unique structure, which includes aziridine and bromophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce corresponding alcohols .

Scientific Research Applications

(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) involves its interaction with molecular targets such as enzymes and receptors. The aziridine groups are known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (Isopropylidene)bis((2-chloro-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate)
  • (Isopropylidene)bis((2-fluoro-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate)

Uniqueness

(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate) is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs .

Properties

CAS No.

65581-12-6

Molecular Formula

C31H40Br2N2O6

Molecular Weight

696.5 g/mol

IUPAC Name

2-[4-[2-[4-[2-[2-(aziridin-1-yl)butanoyloxy]ethoxy]-3-bromophenyl]propan-2-yl]-2-bromophenoxy]ethyl 2-(aziridin-1-yl)butanoate

InChI

InChI=1S/C31H40Br2N2O6/c1-5-25(34-11-12-34)29(36)40-17-15-38-27-9-7-21(19-23(27)32)31(3,4)22-8-10-28(24(33)20-22)39-16-18-41-30(37)26(6-2)35-13-14-35/h7-10,19-20,25-26H,5-6,11-18H2,1-4H3

InChI Key

GGAQHQKMQBMBSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCOC(=O)C(CC)N3CC3)Br)Br)N4CC4

Origin of Product

United States

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